molecular formula C8H7BrO4S B1352464 2-(4-Bromobenzenesulfonyl)acetic acid CAS No. 3406-73-3

2-(4-Bromobenzenesulfonyl)acetic acid

Cat. No.: B1352464
CAS No.: 3406-73-3
M. Wt: 279.11 g/mol
InChI Key: WPKAKCLFPYNNLQ-UHFFFAOYSA-N
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Description

2-(4-Bromobenzenesulfonyl)acetic acid is an organic compound with the molecular formula C8H7BrO4S. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonyl)acetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with acetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the reaction by deprotonating the acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzenesulfonyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonyl acetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromobenzenesulfonyl)acetic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

    4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Bromobenzenesulfonyl)acetic acid.

    Benzene Sulfonic Acid Derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.

    Acetic Acid Derivatives: Compounds with similar acetic acid moieties but different substituents on the benzene ring.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKAKCLFPYNNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428905
Record name SBB040031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3406-73-3
Record name SBB040031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromobenzenesulfonyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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